molecular formula C19H27N3O8 B558175 (S)-2-((tert-Butoxycarbonyl)amino)-6-((((4-nitrobenzyl)oxy)carbonyl)amino)hexanoic acid CAS No. 22601-53-2

(S)-2-((tert-Butoxycarbonyl)amino)-6-((((4-nitrobenzyl)oxy)carbonyl)amino)hexanoic acid

Cat. No.: B558175
CAS No.: 22601-53-2
M. Wt: 425.4 g/mol
InChI Key: MLWRVKIJFVUCNO-HNNXBMFYSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-6-((((4-nitrobenzyl)oxy)carbonyl)amino)hexanoic acid is a synthetic organic compound often used in various chemical and biological research applications. This compound is characterized by its complex structure, which includes multiple functional groups such as tert-butoxycarbonyl, nitrobenzyl, and amino groups. These functional groups contribute to the compound’s reactivity and versatility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-6-((((4-nitrobenzyl)oxy)carbonyl)amino)hexanoic acid typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions during subsequent steps.

    Formation of the Hexanoic Acid Backbone: The hexanoic acid backbone is constructed through a series of reactions, including alkylation and oxidation.

    Introduction of the Nitrobenzyl Group: The nitrobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable nitrobenzyl halide reacts with the protected amino acid.

    Deprotection: The final step involves the removal of the Boc protecting groups under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-6-((((4-nitrobenzyl)oxy)carbonyl)amino)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitrobenzyl group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can produce nitro derivatives.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-6-((((4-nitrobenzyl)oxy)carbonyl)amino)hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-6-((((4-nitrobenzyl)oxy)carbonyl)amino)hexanoic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the nitrobenzyl group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((tert-Butoxycarbonyl)amino)-6-aminohexanoic acid: Lacks the nitrobenzyl group, making it less reactive in certain chemical reactions.

    (S)-2-((tert-Butoxycarbonyl)amino)-6-((benzyl)oxycarbonyl)amino)hexanoic acid: Similar structure but without the nitro group, affecting its redox properties.

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-6-((((4-nitrobenzyl)oxy)carbonyl)amino)hexanoic acid is unique due to the presence of both the nitrobenzyl and tert-butoxycarbonyl groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications.

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(4-nitrophenyl)methoxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O8/c1-19(2,3)30-18(26)21-15(16(23)24)6-4-5-11-20-17(25)29-12-13-7-9-14(10-8-13)22(27)28/h7-10,15H,4-6,11-12H2,1-3H3,(H,20,25)(H,21,26)(H,23,24)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWRVKIJFVUCNO-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90569318
Record name N~2~-(tert-Butoxycarbonyl)-N~6~-{[(4-nitrophenyl)methoxy]carbonyl}-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22601-53-2
Record name N~2~-(tert-Butoxycarbonyl)-N~6~-{[(4-nitrophenyl)methoxy]carbonyl}-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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